molecular formula C22H16 B14435509 Benzo(a)pyrene, 7,8-dimethyl- CAS No. 82859-54-9

Benzo(a)pyrene, 7,8-dimethyl-

Cat. No.: B14435509
CAS No.: 82859-54-9
M. Wt: 280.4 g/mol
InChI Key: KYFAMXWYAHVIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(a)pyrene (BP), a polycyclic aromatic hydrocarbon (PAH), is a well-studied environmental carcinogen. Its metabolic activation involves cytochrome P450 enzymes and epoxide hydrolase, forming reactive intermediates such as BP 7,8-oxide, BP 7,8-dihydrodiol, and the ultimate carcinogen BP 7,8-dihydrodiol-9,10-oxide (BPDE) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including benzo(a)pyrene, 7,8-dimethyl-, often involves indirect methods due to the challenges associated with direct substitution. Common synthetic routes include:

Industrial Production Methods

Industrial production of benzo(a)pyrene derivatives typically involves large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions to ensure high yields and purity of the final product. Techniques such as liquid-liquid extraction and accelerated solvent extraction are commonly used in the purification process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 7,8-dimethyl- involves its metabolic activation by cytochrome P450 enzymes. The compound is first oxidized to form epoxides, which are then hydrolyzed to diols. These diols can further react to form diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The aryl hydrocarbon receptor pathway is also involved in the regulation of these metabolic processes .

Comparison with Similar Compounds

Enantiomers of BP 7,8-Oxide: (+)- vs. (-)-Forms

The stereochemistry of BP 7,8-oxide significantly impacts its metabolic fate and carcinogenicity:

  • Metabolism :
    • Liver microsomes from rats, mice, and humans preferentially metabolize (+)-BP 7,8-oxide over the (-)-enantiomer, producing (-)-BP 7,8-dihydrodiol with >98% enantiomeric purity at low substrate conversion rates (<30%). At higher conversion rates (>50%), stereochemical purity decreases due to kinetic resolution .
    • (+)-BP 7,8-oxide exhibits a higher affinity for epoxide hydrolase (Km = 1.7 µM) compared to (-)-BP 7,8-oxide (Km = 20 µM), leading to faster dihydrodiol formation .
  • Carcinogenicity: (+)-BP 7,8-oxide is 2–7 times more tumorigenic in mouse skin and 10 times more potent in inducing lung adenomas in newborn mice than (-)-BP 7,8-oxide . Synergistic carcinogenic effects occur when racemic BP 7,8-oxide is metabolized, suggesting enantiomeric interactions enhance tumorigenicity .

Table 1: Tumorigenicity of BP 7,8-Oxide Enantiomers

Parameter (+)-BP 7,8-Oxide (-)-BP 7,8-Oxide Racemic Mixture
Skin Papillomas (Mice) High activity Low activity Moderate
Lung Adenomas (Newborn) 10x higher Baseline Intermediate
Liver Tumor Incidence Significant Minimal Not reported

Sources:

Comparison of BP Oxides: 4,5-, 7,8-, and 9,10-Oxides

  • Mutagenicity :
    BP 4,5-oxide (K-region) is highly mutagenic in bacterial assays (e.g., Salmonella TA1537/TA1538), whereas BP 7,8- and 9,10-oxide exhibit <1% mutagenicity due to instability in aqueous media .

Table 2: Stability and Mutagenicity of BP Oxides

Oxide Stability (Half-Life) Mutagenic Activity (Relative to BP 4,5-Oxide)
4,5-Oxide Hours 100%
7,8-Oxide Minutes <1%
9,10-Oxide Minutes <1%

Source:

Methyl Derivatives of BP: 7-MBaP vs. BP

  • Metabolism: 7-MBaP forms a 7,8-dihydrodiol metabolite, similar to BP, but with reduced diol-epoxide formation, suggesting diminished carcinogenic activation . Methyl substitution at the 7-position increases 3-hydroxy-7-MBaP formation while decreasing oxidation at other sites .

Table 3: Metabolic Differences Between BP and 7-MBaP

Parameter BP 7-MBaP
7,8-Dihydrodiol Formation High Moderate (~50% BP)
Diol-Epoxide Yield Significant Reduced
3-Hydroxylation Baseline Enhanced

Source:

Structural Analogues: 4-Methyl-BP and 3,11-Dimethyl-BP

  • Molecular Strain : Methyl substitutions at the 4- or 3,11-positions introduce steric hindrance, altering metabolic pathways compared to unsubstituted BP .

Properties

CAS No.

82859-54-9

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

7,8-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-6-10-18-19-11-9-16-5-3-4-15-7-8-17(22(19)21(15)16)12-20(18)14(13)2/h3-12H,1-2H3

InChI Key

KYFAMXWYAHVIOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.